

Taletrectinib: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DS-6051B

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An in-depth analysis of the molecular structure, properties, and mechanism of action of the next-generation ROS1/NTRK inhibitor, taletrectinib.

Introduction

Taletrectinib (formerly known as **DS-6051b** or AB-106) is a potent and selective, orally available, next-generation tyrosine kinase inhibitor (TKI) targeting ROS1 and NTRK (neurotrophic tyrosine receptor kinase) fusion proteins.[1] It has demonstrated significant clinical activity in patients with ROS1-positive non-small cell lung cancer (NSCLC), including those with resistance to first-generation TKIs and those with central nervous system (CNS) metastases.[2] This technical guide provides a detailed overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental data related to taletrectinib, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

Taletrectinib is a synthetic organic small molecule with a complex heterocyclic structure.

Table 1: Molecular and Chemical Properties of Taletrectinib

Property	Value	Source
Molecular Formula	C23H24FN5O	[3][4]
Molecular Weight	405.48 g/mol	[4]
IUPAC Name	3-[4-[(2R)-2-aminopropoxy]phenyl]-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine	[3]
CAS Number	1505514-27-1 (free base)	[3]
Synonyms	DS-6051b, AB-106, IBI-344	[5]
Appearance	White to off-white solid	[1]
Solubility	Insoluble in water and ethanol. Soluble in DMSO (50 mg/mL).	[5]
Storage	Store at -20°C as a powder. Stock solutions in DMSO can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.	[6]
Computed XLogP3	3.8	[3]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	6	[3]
Rotatable Bond Count	7	[3]

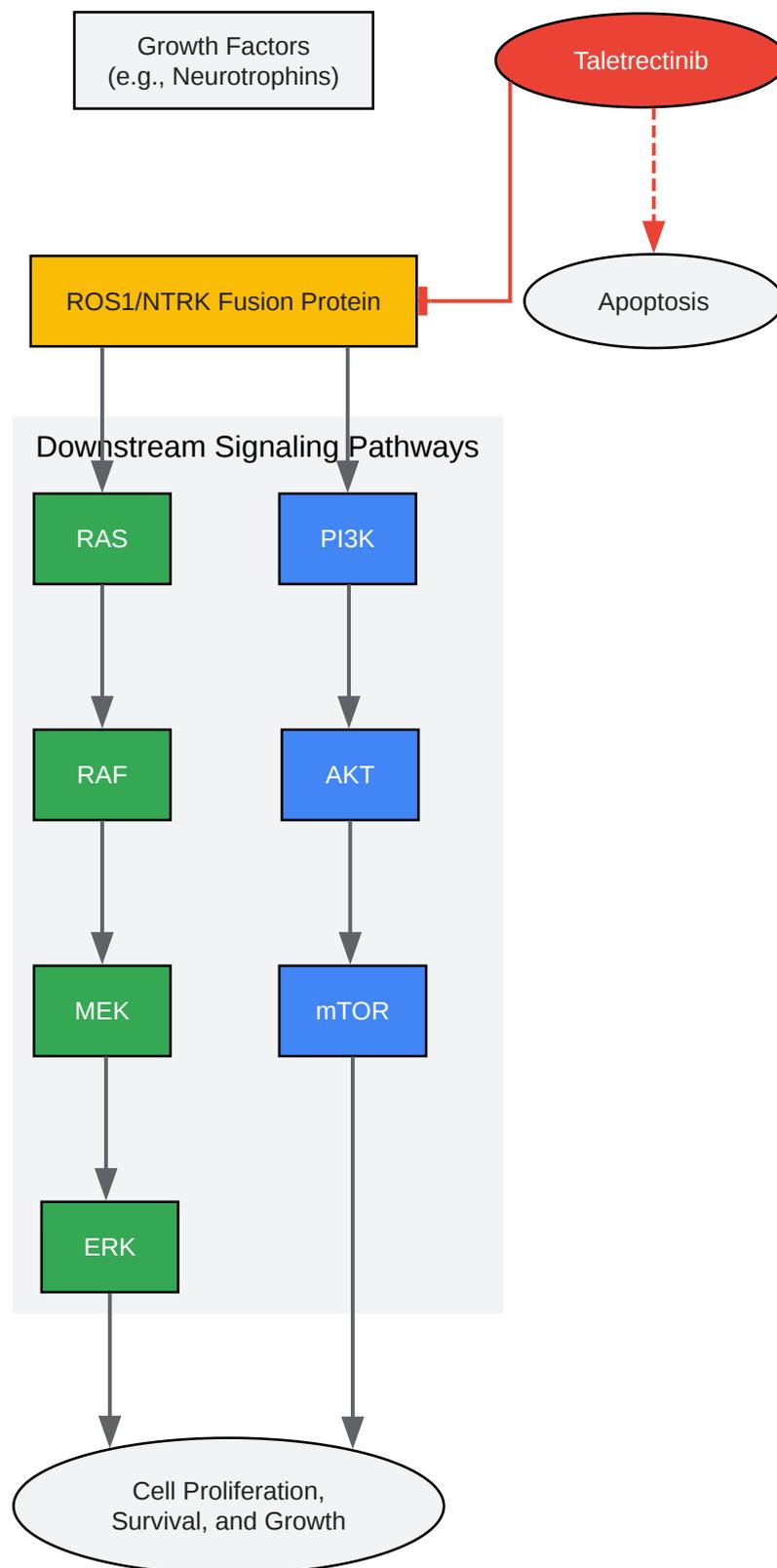
Mechanism of Action and Signaling Pathway

Taletrectinib is a highly potent inhibitor of ROS1 and pan-NTRK (NTRK1, NTRK2, and NTRK3) tyrosine kinases.[5] In various cancers, chromosomal rearrangements can lead to the formation of fusion genes that encode for constitutively active ROS1 or NTRK fusion proteins. These

aberrant proteins drive oncogenic signaling, leading to uncontrolled cell proliferation and survival.

Taletrectinib competitively binds to the ATP-binding pocket of the ROS1 and NTRK kinase domains, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways.[2] The primary pathways inhibited by taletrectinib include the PI3K/AKT/mTOR and MAPK/ERK pathways, which are critical for cell growth, survival, and proliferation. By blocking these pathways, taletrectinib induces apoptosis and inhibits tumor growth in cancers harboring ROS1 or NTRK fusions.

A key feature of taletrectinib is its potent activity against acquired resistance mutations that can emerge during treatment with first-generation TKIs, such as the ROS1 G2032R solvent-front mutation.[6]



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Taletrectinib's inhibition of ROS1/NTRK signaling.

Pharmacological Properties

Taletrectinib exhibits potent inhibitory activity against ROS1 and NTRK kinases at nanomolar concentrations.

Table 2: In Vitro Inhibitory Activity of Taletrectinib

Target	IC50 (nM)	Source
ROS1	0.207	[5][7]
NTRK1	0.622	[5][7]
NTRK2	2.28	[5][7]
NTRK3	0.980	[5][7]

Clinical data from the TRUST-I and TRUST-II phase 2 studies have demonstrated high objective response rates (ORR) and durable responses in both TKI-naïve and TKI-pretreated patients with ROS1-positive NSCLC.[\[2\]\[8\]](#)

Table 3: Clinical Efficacy of Taletrectinib in ROS1+ NSCLC (TRUST-I and TRUST-II Pooled Data)

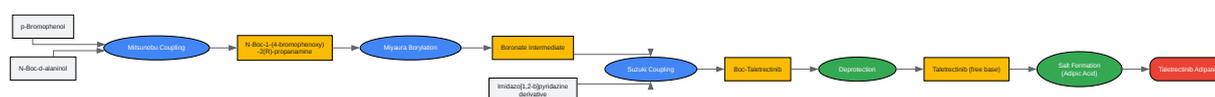
Patient Population	Objective Response Rate (ORR)	Median Duration of Response (DOR)	Median Progression-Free Survival (PFS)	Source
TKI-Naïve	88.8%	44.2 months	45.6 months	
TKI-Pretreated	55.8%	16.6 months	9.7 months	
Intracranial ORR (TKI-Naïve)	76.5%	-	-	[9]
Intracranial ORR (TKI-Pretreated)	65.6%	-	-	[9]

Experimental Protocols

Synthesis and Purification of Taltrectinib Adipate

A representative synthesis of taltrectinib adipate involves a multi-step process. One described method is as follows:

- Mitsunobu Coupling: Reaction of p-bromophenol with N-Boc-d-alaninol in the presence of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) to yield N-Boc-1-(4-bromophenoxy)-2(R)-propanamine.[1]
- Miyaura Borylation: The resulting compound undergoes Miyaura borylation with bis(pinacolato)diboron using a palladium catalyst to form the corresponding boronate.[1]
- Suzuki Coupling: The boronate is then coupled with a suitable imidazo[1,2-b]pyridazine derivative via a Suzuki coupling reaction.
- Deprotection: The final step involves the removal of the Boc protecting group to yield taltrectinib.
- Salt Formation and Purification: The free base is then reacted with adipic acid to form the adipate salt, which can be purified by recrystallization.



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A representative synthesis workflow for taltrectinib adipate.

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of taletrectinib on the viability of cancer cell lines harboring ROS1 or NTRK fusions.

- **Cell Seeding:** Seed cancer cells (e.g., HCC78 for ROS1 fusion, or Ba/F3 cells engineered to express NTRK fusions) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of taletrectinib in cell culture medium. A typical concentration range is 0.001 to 1000 nM.[7] Remove the existing medium from the wells and add 100 μ L of the medium containing the different concentrations of taletrectinib. Include a vehicle control (DMSO).
- **Incubation:** Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[7]
- **MTT Addition:** Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
- **Solubilization:** Carefully remove the medium and add 100 μ L of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of Downstream Signaling

This protocol is for detecting changes in the phosphorylation status of key proteins in the ROS1/NTRK signaling pathway following treatment with taletrectinib.

- **Cell Lysis:** Culture ROS1 or NTRK fusion-positive cells and treat with various concentrations of taletrectinib for a specified time (e.g., 2 hours).[7] Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the cell lysates using a BCA protein assay.

- SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 μg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against p-ROS1, p-NTRK, p-AKT, p-ERK, and their total protein counterparts, as well as a loading control (e.g., β -actin or GAPDH), overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the antitumor activity of taletrectinib in a mouse xenograft model.

- Cell Implantation: Subcutaneously inject a suspension of human cancer cells harboring a ROS1 or NTRK fusion (e.g., 5×10^6 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm^3).
- Treatment: Randomize the mice into treatment and control groups. Administer taletrectinib orally once daily at various doses (e.g., 25-200 mg/kg) for a specified period (e.g., 18 days). [6] The control group receives the vehicle.
- Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

- Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).
- Data Analysis: Plot the mean tumor volume over time for each group to assess the antitumor efficacy of taletrectinib.

Conclusion

Taletrectinib is a promising next-generation TKI with potent activity against ROS1 and NTRK fusion-positive cancers. Its favorable pharmacological profile, including its ability to overcome resistance mutations and penetrate the CNS, makes it a valuable therapeutic option for a defined patient population. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working with this compound. Further investigation into its mechanisms of resistance and potential combination therapies will continue to define its role in precision oncology.

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- To cite this document: BenchChem. [Taletrectinib: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191743#taletrectinib-molecular-structure-and-properties]

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